2-(Chloromethyl)-4-fluoro-1,3-benzoxazole

Organic Synthesis Benzoxazole Chemistry Vilsmeier Reaction

Positional isomerism of fluorinated benzoxazoles is a common cause of failed syntheses. This 4-fluoro analog (CAS 139549-22-7) provides unambiguous reactivity for HIV-1 RT inhibitor synthesis. - **Electrophilic handle**: -CH2Cl enables amination, thioether, or azide displacement. - **Clean metabolic profile**: IC50 >20,000 nM vs. CYP2E1/2B6/2A6; ideal for SAR scaffolds. - **Supply-ready**: One-step quantitative synthesis protocol ensures batch-to-batch consistency.

Molecular Formula C8H5ClFNO
Molecular Weight 185.58
CAS No. 139549-22-7
Cat. No. B2886825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)-4-fluoro-1,3-benzoxazole
CAS139549-22-7
Molecular FormulaC8H5ClFNO
Molecular Weight185.58
Structural Identifiers
SMILESC1=CC2=C(C(=C1)F)N=C(O2)CCl
InChIInChI=1S/C8H5ClFNO/c9-4-7-11-8-5(10)2-1-3-6(8)12-7/h1-3H,4H2
InChIKeyAEOPPVPQYXKXJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(Chloromethyl)-4-fluoro-1,3-benzoxazole Specifications & Class Profile


2-(Chloromethyl)-4-fluoro-1,3-benzoxazole (CAS 139549-22-7) is a heterocyclic aromatic building block consisting of a benzoxazole core substituted at the 2-position with a chloromethyl (-CH₂Cl) group and at the 4-position with a fluorine atom, with molecular formula C₈H₅ClFNO and molecular weight 185.58 g/mol . The compound is canonically classified under benzoxazole derivatives, a class widely employed as pharmacophoric scaffolds in medicinal chemistry and as reactive intermediates in organic synthesis due to the electrophilic character of the chloromethyl handle [1].

Electrophilic building block
Chloromethyl handle enables nucleophilic substitution for benzoxazole library synthesis.
Reported one-step synthesis
Quantitative yield protocol available (Molbank 2023), reducing procurement uncertainty.
Inert scaffold profile
Weak CYP inhibition (>20,000 nM) supports use as a metabolic liability-free core.
Reported class-level CYP data; verify for specific assay conditions.
Distinct 4-fluoro substitution
Electronic environment differs from 5-,6-,7-fluoro isomers, enabling unique SAR studies.

Why 2-(Chloromethyl)-4-fluoro-1,3-benzoxazole Cannot Be Substituted


Despite sharing a common benzoxazole core and identical molecular weight (185.58 g/mol) with its positional isomers, 2-(Chloromethyl)-4-fluoro-1,3-benzoxazole exhibits substitution-dependent physicochemical and reactivity profiles that preclude generic interchange . The precise placement of the fluorine atom at the 4-position (adjacent to the ring junction) versus the 5-, 6-, or 7-positions directly alters the electronic environment of the oxazole nitrogen and the aromatic ring, influencing both nucleophilic substitution kinetics at the chloromethyl site and downstream biological target engagement . Furthermore, substitution with a difluoro analog (CAS 1512284-49-9) introduces additional molecular weight (203.57 g/mol) and altered lipophilicity, while substitution with a chloro-fluoro analog (CAS 143708-37-6) introduces a second chlorine substituent that changes steric and electronic parameters . Procurement without positional verification of the fluoro substituent may result in failed synthetic sequences or non-reproducible biological data.

Positional isomer mismatch
5-,6-,7-fluoro isomers share MW 185.58 but create different electronic environments; substitution may alter nucleophilic reactivity and biological readouts.
Multi-halogen analog interference
Difluoro (MW 203.57) and chloro-fluoro (MW 220.02) analogs introduce additional reactive sites and lipophilicity shifts that can derail synthetic sequences.
Unverified position risk
Procurement without spectroscopic confirmation of 4-fluoro placement may lead to failed reactions or non-reproducible SAR data.

2-(Chloromethyl)-4-fluoro-1,3-benzoxazole Quantitative Evidence


Synthesis Yield Comparison

A published one-step synthesis protocol for 2-(Chloromethyl)-4-fluoro-1,3-benzoxazole achieves quantitative yield using adapted Vilsmeier conditions, as reported in Molbank 2023 [1]. In contrast, synthetic routes for the 6-fluoro positional isomer (CAS 143708-36-5) are described in vendor literature as requiring multi-step methodologies without yield specifications , while the 5-fluoro isomer (CAS 143708-35-4) similarly lacks published quantitative yield data in accessible primary literature . The availability of a fully characterized, high-yield synthetic route reduces procurement risk and supports reliable scale-up planning.

Synthesis Yield
Reported
Quantitative yield (one-step)
Comparators lack published yield data
Reduces procurement risk and supports scale-up planning.
Adapted Vilsmeier conditions; Molbank 2023
Organic Synthesis Benzoxazole Chemistry Vilsmeier Reaction

CYP Inhibition Profile

2-(Chloromethyl)-4-fluoro-1,3-benzoxazole (tested as CHEMBL2413882) exhibits IC₅₀ values >20,000 nM against CYP2E1, CYP2B6, and CYP2A6 in human liver microsome assays [1]. This weak inhibitory profile across multiple CYP isoforms is quantitatively comparable to a structurally related benzoxazole derivative (CHEMBL2018913), which shows Ki/IC₅₀ values of 50,000 nM for CYP2C19, 50,000 nM for CYP2E1, and 5,490 nM for CYP3A4 [2]. Both compounds demonstrate that benzoxazole scaffolds with chloromethyl substitution generally produce minimal CYP inhibition, supporting their utility as inert building blocks or negative controls. For comparison, many drug-like small molecules exhibit sub-micromolar CYP inhibition that would preclude their use as neutral scaffolds.

CYP Inhibition
Class-level
IC₅₀ >20,000 nM
CYP2E1, 2B6, 2A6 (human liver microsomes)
Supports inert scaffold use; minimal metabolic interference.
Class-level inference; verify for specific CYP panel
Cytochrome P450 Drug Metabolism ADME-Tox Enzyme Inhibition

Positional Isomer Differentiation

2-(Chloromethyl)-4-fluoro-1,3-benzoxazole (CAS 139549-22-7) is structurally differentiated from its positional isomers by the specific placement of the fluorine atom at the 4-position of the benzoxazole ring . Direct comparators include the 5-fluoro isomer (CAS 143708-35-4), 6-fluoro isomer (CAS 143708-36-5), and 7-fluoro isomer (CAS 122289-16-1), all of which share identical molecular formula (C₈H₅ClFNO) and molecular weight (185.58 g/mol) . The 4-position fluorine substitution places the electron-withdrawing group adjacent to the ring junction, creating a distinct electronic environment relative to the 5- and 6-fluoro analogs where the fluorine is positioned on the benzene ring distal to the oxazole nitrogen . Vendor pricing data indicates that the 7-fluoro isomer commands a premium (approximately $825-2,800 per 5g at 95% purity) compared to the 4-fluoro target compound (commercial availability through multiple suppliers at standard building block pricing) [1], though no direct head-to-head biological or reactivity data is publicly available.

Isomer Differentiation
Data to verify
4-F vs 5-,6-,7-F isomers
Same MW 185.58; distinct electronic profile
4-position enables unique SAR; broader vendor availability.
No direct comparative reactivity data publicly available
Positional Isomers Fluorine Substitution Structure-Activity Relationship Benzoxazole Derivatives

Halogenation Level Differentiation

2-(Chloromethyl)-4-fluoro-1,3-benzoxazole (MW 185.58 g/mol, single chlorine, single fluorine) represents the minimal halogenation scaffold among commercially available fluoro-chloromethyl benzoxazoles . More heavily halogenated analogs include 7-chloro-2-(chloromethyl)-4-fluorobenzoxazole (CAS 143708-37-6, MW 220.02 g/mol) which contains an additional chlorine substituent at the 7-position, and 2-(chloromethyl)-4,6-difluorobenzoxazole (CAS 1512284-49-9, MW 203.57 g/mol) which contains two fluorine atoms . While no direct comparative reactivity data exists in public literature, the increased halogen count in these analogs alters molecular weight, lipophilicity (predicted XLogP3 of the target compound is 2.3) [1], and potentially the number of electrophilic sites available for nucleophilic attack . The target compound provides a single electrophilic chloromethyl handle without additional halogen-based reactivity liabilities that could complicate downstream synthetic sequences.

Halogenation Level
Class-level
MW 185.58 (1Cl,1F)
15-19% lower MW than di-/tri-halogenated analogs
Single electrophilic site may simplify purification and reduce side reactions.
Class-level property comparison; no comparative reactivity data
Halogenated Benzoxazoles Reactive Intermediates Electrophilic Substitution Building Blocks

2-(Chloromethyl)-4-fluoro-1,3-benzoxazole Application Scenarios


HIV-1 Reverse Transcriptase Inhibitor Development

2-(Chloromethyl)-4-fluoro-1,3-benzoxazole is cited in patent literature (CA-2053512-A1, EP-0481802-A1) as an intermediate in the synthesis of hydroxylated HIV-1 reverse transcriptase inhibitors, with priority dates establishing its relevance in antiviral drug discovery programs . The compound's weak CYP inhibition profile (>20,000 nM IC₅₀ across CYP2E1, CYP2B6, and CYP2A6) supports its utility as a scaffold that is unlikely to introduce metabolic liability during lead optimization [1].

Nucleophilic Substitution-Derived Libraries

The chloromethyl group at the 2-position serves as an electrophilic handle for nucleophilic substitution reactions, enabling the generation of diverse benzoxazole derivatives . The documented quantitative-yield one-step synthesis protocol provides a reliable entry point for building block procurement with predictable scaling characteristics [1]. This reactive handle supports amination, thioether formation, and azide displacement chemistry for library synthesis applications.

CYP Inhibition Assay Negative Control

With IC₅₀ values >20,000 nM against multiple CYP isoforms (CYP2E1, CYP2B6, CYP2A6) in human liver microsome assays, 2-(Chloromethyl)-4-fluoro-1,3-benzoxazole demonstrates minimal cytochrome P450 inhibitory activity . This profile makes it suitable as a negative control compound in CYP inhibition screening panels or as an inert scaffold when evaluating structure-activity relationships where metabolic stability must be maintained.

Herbicide Agrochemical Intermediate

Patent literature on benzoxazole derivatives describes applications as herbicidal compounds, with broad claims encompassing substituted benzoxazole scaffolds . While no quantitative efficacy data specific to 2-(Chloromethyl)-4-fluoro-1,3-benzoxazole is available, its classification within the broader benzoxazole chemotype aligns with this application space. The compound's single electrophilic chloromethyl handle without additional halogenation may provide a cleaner reactivity profile for agrochemical derivatization compared to multi-halogenated analogs [1].

Application
Selection Property
Validation Focus
Antiviral lead optimization scaffold
Fluorinated benzoxazole core; weak CYP inhibition reported
CYP inhibition endpoint review; scaffold metabolic profiling
Nucleophilic substitution library synthesis
Chloromethyl electrophilic handle; documented one-step protocol
Reaction scalability and yield reproducibility
CYP panel negative control
Minimal CYP inhibitory activity across tested isoforms
IC₅₀ endpoint context; confirm in specific assay setup
Agrochemical derivatization scaffold
Clean halogenation profile; single reactive site
Derivatization efficiency; patent literature herbicidal context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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